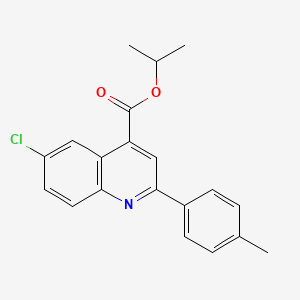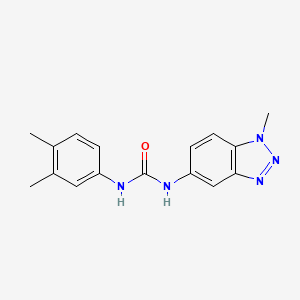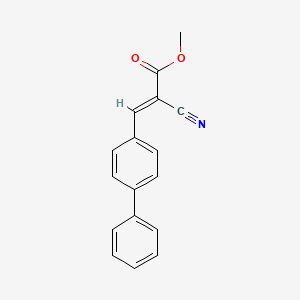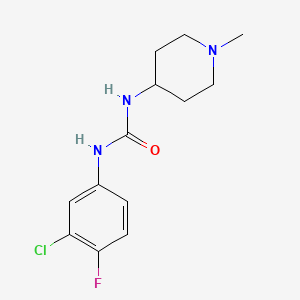
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamide, also known as pyridinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves its ability to inhibit the activity of certain enzymes and transcription factors. It has been shown to bind to the ATP-binding site of protein kinase C and inhibit its activity. Pyridinecarboxamide also inhibits the activity of phosphatidylinositol 3-kinase by binding to its catalytic subunit. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide inhibits the activation of nuclear factor kappa B by preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
Pyridinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Pyridinecarboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes. Additionally, N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its ability to selectively inhibit the activity of certain enzymes and transcription factors. This makes it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary when using N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide. One potential direction is the development of more potent and selective inhibitors of protein kinase C and phosphatidylinositol 3-kinase. Another potential direction is the investigation of the role of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with 5-chloro-2-N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxylic acid chloride in the presence of a base such as triethylamine. This reaction yields N-(5-chloro-2-pyridinyl)-2-(3,4-dimethylphenoxy)acetamideoxamide as a white solid with a melting point of 130-133°C.
Aplicaciones Científicas De Investigación
Pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphatidylinositol 3-kinase, which are involved in the regulation of cell growth and survival. Pyridinecarboxamide has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-13(7-11(10)2)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFUCNHTEUMKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)

![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)




![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)

![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)

